1-(2-Chloropyrimidin-4-yl)azetidin-3-ol chemical properties
1-(2-Chloropyrimidin-4-yl)azetidin-3-ol chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol
Executive Summary
1-(2-Chloropyrimidin-4-yl)azetidin-3-ol is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. This molecule uniquely combines the strained, sp³-rich azetidine ring with the synthetically versatile 2-chloropyrimidine moiety. The azetidine scaffold is known to enhance key drug-like properties such as metabolic stability, solubility, and conformational rigidity, making it a highly sought-after motif in modern drug design.[1][2] Concurrently, the 2-chloropyrimidine group serves as a reactive "handle," enabling facile derivatization through nucleophilic aromatic substitution, which is crucial for the construction of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, analytical characterization, and its applications as a strategic intermediate in drug discovery programs.
Compound Identification and Structure
The fundamental identity of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol is established by its unique structural features and chemical identifiers.
| Identifier | Value | Source(s) |
| CAS Number | 1201657-26-2 | [3][4] |
| Molecular Formula | C₇H₈ClN₃O | [4] |
| Molecular Weight | 185.61 g/mol | [3] |
| IUPAC Name | 1-(2-chloropyrimidin-4-yl)azetidin-3-ol | [3] |
| InChI Key | QEQTZFCNODTJTC-UHFFFAOYSA-N | [3] |
Molecular Structure
The structure consists of a four-membered azetidine ring substituted with a hydroxyl group at the 3-position. The nitrogen atom of this azetidine ring is covalently bonded to the C4 position of a 2-chloropyrimidine ring. This arrangement imparts a unique combination of steric and electronic properties that are valuable for molecular design.
Caption: Chemical structure of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol.
Physicochemical Properties
Detailed experimental data for this specific compound is not widely published. However, its properties can be inferred from its structure and data on analogous compounds.
| Property | Value/Observation | Rationale/Reference |
| Physical State | Solid | [3] |
| Appearance | White to yellow solid | Inferred from similar compounds.[5] |
| Melting Point | Data not available | Requires experimental determination. |
| Boiling Point | Data not available | Requires experimental determination under vacuum to prevent decomposition. |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | Based on the polarity imparted by the hydroxyl group and nitrogen atoms. |
Experimental Protocols for Property Determination
For researchers requiring precise data, the following standard methodologies are recommended.
Protocol 1: Melting Point Determination (Capillary Method)
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Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus at a rate of 10-15 °C/min for a preliminary rapid scan.
-
Observe the approximate melting range.
-
Allow the apparatus to cool.
-
Using a new sample, heat rapidly to about 20 °C below the approximate melting point.
-
Decrease the heating rate to 1-2 °C/min.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
Protocol 2: Solubility Determination (Shake-Flask Method)
-
Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Allow the suspension to settle, or centrifuge to separate the undissolved solid.
-
Carefully extract a known volume of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy with a pre-established calibration curve.
-
Express solubility in units such as mg/mL or mol/L.
Spectroscopic and Analytical Characterization
While specific spectra for this compound are not publicly available, its structure allows for the prediction of characteristic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
-
Pyrimidine Protons: Two doublets are expected in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the pyrimidine ring.
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Azetidine Protons: The azetidine ring protons will appear as multiplets in the upfield region (typically δ 3.5-5.0 ppm). The proton on the carbon bearing the hydroxyl group (CH-OH) will likely be a multiplet. The other four protons on the remaining two carbons will present as complex multiplets due to geminal and vicinal coupling.
-
Hydroxyl Proton: A broad singlet (or triplet if coupled) whose chemical shift is dependent on concentration and solvent. This peak can be confirmed by a D₂O exchange experiment.
-
-
¹³C NMR:
-
Pyrimidine Carbons: Four distinct signals are expected in the downfield region (δ 150-170 ppm). The carbon attached to the chlorine will be significantly affected.
-
Azetidine Carbons: Three signals are expected in the aliphatic region (δ 50-70 ppm). The carbon attached to the hydroxyl group will be the most downfield of the three.
-
Mass Spectrometry (MS)
The primary ionization technique would likely be Electrospray Ionization (ESI) due to the compound's polarity.
-
Molecular Ion Peak: The [M+H]⁺ ion is expected at m/z 186.0, with a characteristic isotopic pattern for one chlorine atom (an M+2 peak at m/z 188.0 with approximately one-third the intensity of the M peak).
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the chlorine atom, cleavage of the azetidine ring, or dehydration (loss of H₂O).
Caption: Predicted ESI-MS fragmentation of the parent compound.
Infrared (IR) Spectroscopy
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O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch: Absorptions around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the azetidine ring.
-
C=N and C=C Stretch: Characteristic peaks in the 1500-1650 cm⁻¹ region from the pyrimidine ring.
-
C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹.
Synthesis and Reactivity
Proposed Synthetic Pathway
The most direct and industrially scalable synthesis involves a nucleophilic aromatic substitution (SₙAr) reaction. This pathway leverages commercially available starting materials. The reaction proceeds by the displacement of one of the chlorine atoms from 2,4-dichloropyrimidine by the secondary amine of azetidin-3-ol.[6] The reaction is typically regioselective for the more reactive C4 position of the pyrimidine ring.
Caption: Proposed synthesis via Nucleophilic Aromatic Substitution.
Protocol 3: Synthesis of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol
-
To a stirred solution of azetidin-3-ol (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 eq).
-
Add a solution of 2,4-dichloropyrimidine (1.0-1.2 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-70 °C) for 5-16 hours, monitoring the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the mixture to room temperature. If a solid precipitate (e.g., carbonate salt) has formed, remove it by filtration.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water or brine to remove residual base and salts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.
Chemical Reactivity and Mechanistic Insights
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C2 position remains a reactive site. It can be displaced by a wide range of nucleophiles (amines, thiols, alcohols) under thermal or palladium-catalyzed conditions. This allows the molecule to serve as a versatile scaffold for building diverse chemical libraries.
-
Hydroxyl Group Reactivity: The secondary alcohol on the azetidine ring is available for standard alcohol chemistry. It can be acylated to form esters, alkylated to form ethers, or oxidized to the corresponding ketone (azetidin-3-one derivative). These transformations are critical for modulating the physicochemical properties of final drug candidates.
Applications in Medicinal Chemistry and Drug Discovery
The title compound is not an active pharmaceutical ingredient itself but rather a high-value building block. Its utility stems from the strategic combination of its two core motifs.
-
The Azetidine Scaffold: Azetidines are considered "bioisosteres" for other common rings like piperidine or pyrrolidine but with distinct advantages. Their strained, rigid nature can lock a molecule into a specific, biologically active conformation, potentially increasing receptor affinity and selectivity.[1] The sp³-rich character of the azetidine ring often leads to improved solubility and metabolic stability compared to more aromatic structures.[1]
-
The 2-Chloropyrimidine Handle: This moiety is a cornerstone of kinase inhibitor design. The nitrogen atoms of the pyrimidine ring frequently act as hydrogen bond acceptors, anchoring the molecule in the ATP-binding site of a kinase. The chlorine at C2 provides a convenient point for diversification, allowing chemists to introduce various side chains to probe different regions of the binding pocket and optimize potency and selectivity.
Caption: Role as a scaffold for chemical library diversification.
Safety, Handling, and Storage
No specific toxicology data is available for this compound. Therefore, it must be handled with the standard precautions applicable to new chemical entities in a research setting. Safety recommendations are based on data from structurally related compounds like 2-chloropyridines and azetidinols.[7][8]
| Hazard Category | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. | [8][9] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. | [8][10] |
| In case of Exposure | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off immediately with soap and plenty of water. Inhalation: Move to fresh air. | [7][10] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. | [9] |
| Disposal | Dispose of contents and container in accordance with all local, regional, and national regulations. | [9] |
References
-
SAFETY DATA SHEET (SDS) - Pyriproxyfen 0.86% ME. ADAMA. [Link]
-
MATERIAL SAFETY DATA SHEET - Chlorpyrifos. Greenbook. [Link]
-
1-(2-chloropyrimidin-4-yl)azetidin-3-ol | 1201657-26-2. Moshang Chemical. [Link]
-
Decatungstate-Catalysed C(sp3)–H Azidation. Rice University. [Link]
-
N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide CAS 1139453-98-7. APICMO. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]
-
1-(4-Iodopyridin-2-yl)azetidin-3-ol: Advanced Organic Compound. HFC. [Link]
-
N-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. Pharmaffiliates. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
-
N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | CAS 1139453-98-7. Veeprho. [Link]
-
Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930-4932. [Link]
-
¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j). ResearchGate. [Link]
-
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. ResearchGate. [Link]
-
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]
-
Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. MDPI. [Link]
-
Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PMC. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. Scientific & Academic Publishing. [Link]
-
4-azetidin-1-yl-2-chloropyrimidine. ChemWhat. [Link]
-
Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment. PMC. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-(2-chloropyrimidin-4-yl)azetidin-3-ol | 1201657-26-2 [sigmaaldrich.com]
- 4. keyorganics.net [keyorganics.net]
- 5. rivadelsole.it [rivadelsole.it]
- 6. Page loading... [wap.guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. adama.com [adama.com]
- 10. fishersci.com [fishersci.com]
